molecular formula C13H23N3O B097355 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide CAS No. 15580-20-8

1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide

Cat. No.: B097355
CAS No.: 15580-20-8
M. Wt: 237.34 g/mol
InChI Key: XNPOFXIBHOVFFH-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide is a chemical compound known for its role as a cross-linking reagent. It is a carbodiimide with cyclohexyl and 2-(4-morpholinyl)ethyl as the two N-substituents. This compound is widely used in various scientific fields due to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary target of 1-Cmec is the carboxyl group in certain proteins . For instance, it has been used to modify a ribonuclease from Rhizopus sp. (RNase Rh) . The carboxyl group plays a crucial role in the enzymatic activity of RNase Rh .

Mode of Action

1-Cmec interacts with its targets by modifying the carboxyl groups . This modification can induce changes in the enzymatic activity of the target protein . For example, in the presence of 1 M cytidine, RNase Rh activity was protected from the CMC modification .

Biochemical Pathways

It is known that the modification of carboxyl groups can have significant effects on the enzymatic activity of proteins . This suggests that 1-Cmec could potentially affect any biochemical pathway involving proteins with carboxyl groups.

Pharmacokinetics

It is known that the compound is soluble , which could potentially impact its bioavailability. The compound is stored at 2-8°C , suggesting that it may be sensitive to temperature changes.

Result of Action

The modification of carboxyl groups by 1-Cmec can lead to changes in the enzymatic activity of proteins . In the case of RNase Rh, the modification of at least two carboxyl groups seemed to induce a loss in enzymatic activity .

Action Environment

Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of 1-Cmec. For instance, the compound is stored at 2-8°C , suggesting that it may be sensitive to temperature changes.

Preparation Methods

The synthesis of 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide typically involves the reaction of cyclohexylamine with 2-(4-morpholinyl)ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve the use of solvents and catalysts to optimize yield and purity. The compound is usually purified through crystallization or distillation techniques.

Chemical Reactions Analysis

1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of the carbodiimide group.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.

    Cross-Linking Reactions: It is commonly used in cross-linking reactions with carboxyl groups in proteins and peptides.

Common reagents used in these reactions include acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reactants.

Scientific Research Applications

1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in peptide synthesis and in the modification of proteins and nucleic acids.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-protein interactions.

    Medicine: It is used in the development of drug delivery systems and in the modification of biomolecules for therapeutic purposes.

    Industry: The compound is utilized in the production of polymers and other materials with specific properties

Comparison with Similar Compounds

1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide can be compared with other carbodiimides such as:

    N,N’-Dicyclohexylcarbodiimide: Another widely used carbodiimide with similar cross-linking properties but different solubility and reactivity profiles.

    N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide: Known for its water solubility and use in aqueous reactions.

The uniqueness of this compound lies in its specific reactivity and the ability to form stable cross-links under mild conditions .

Properties

InChI

InChI=1S/C13H23N3O/c1-2-4-13(5-3-1)15-12-14-6-7-16-8-10-17-11-9-16/h13H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPOFXIBHOVFFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=C=NCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165973
Record name 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15580-20-8
Record name 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15580-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015580208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC163986
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163986
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Cyclohexyl-3-(2-(4-morpholinyl)ethyl)carbodiimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CYCLOHEXYL-3-(2-(4-MORPHOLINYL)ETHYL)CARBODIIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZEQ3G48DK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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